cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one: is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a nonyl chain, and a hexahydroindenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The nonyl chain can be modified through various substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols .
Scientific Research Applications
Chemistry: In chemistry, cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound may be studied for its potential biological activity. Its structural features make it a candidate for investigating interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Researchers may investigate its effects on various biological pathways and its potential as a lead compound for drug development .
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism by which cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
- 1,4,5,6,7,7a-hexahydroinden-2-one
- cis-3-hydroxy-b,e-Caroten-3’-one
Comparison: Compared to similar compounds, cis-3-Hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one stands out due to its unique combination of a hydroxyl group, a nonyl chain, and a hexahydroindenone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
871482-74-5 |
---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
(3aR,7aS)-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-13-16-17(19)14-11-9-10-12-15(14)18(16)20/h14-15,19H,2-13H2,1H3/t14-,15+/m1/s1 |
InChI Key |
WBXOMRRYQRUZHJ-CABCVRRESA-N |
Isomeric SMILES |
CCCCCCCCCC1=C([C@@H]2CCCC[C@@H]2C1=O)O |
Canonical SMILES |
CCCCCCCCCC1=C(C2CCCCC2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.